1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea
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Overview
Description
1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea, also known as 1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea, is a useful research compound. Its molecular formula is C24H34N4O5S and its molecular weight is 490.63. The purity is usually > 95%.
BenchChem offers high-quality 1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Antioxidant Activity : A study by George et al. (2010) described the synthesis of certain heterocyclic compounds, including derivatives of urea, and evaluated their antioxidant activity. This indicates potential applications in developing compounds with antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).
Synthesis and Structural Analysis : Patel et al. (2012) focused on synthesizing a new halogen derivative of pyrrole and examining its crystal structure, which is relevant for understanding the structural aspects of similar compounds (Patel, Patel, & Shah, 2012).
Chemical Reactions and Product Formation : Velikorodov et al. (2011) studied the reactions of certain carbamates to form 3-pyrrol-3′-yloxindoles with a carbamate function, highlighting chemical synthesis methods for similar structures (Velikorodov, Kuanchalieva, & Ionova, 2011).
Medicinal Chemistry and Drug Development : Research by Yavari and Ahmadian-Razlighi (2006) involved a reaction that produces compounds with a dihydropyrimidinone structure, relevant to the development of pharmaceuticals (Yavari & Ahmadian-Razlighi, 2006).
Synthesis Techniques and Characterization : Sarantou and Varvounis (2022) described methods for synthesizing and characterizing pyrrole derivatives, useful for similar compound synthesis (Sarantou & Varvounis, 2022).
Analytical Methods in Pharmaceuticals : Pathare et al. (2007) developed a chromatographic procedure for analyzing similar compounds in bulk drugs, indicating applications in pharmaceutical quality control (Pathare, Jadhav, & Shingare, 2007).
properties
IUPAC Name |
4-ethyl-3-methyl-N-[2-[3-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-13-12-18-6-5-7-20(14-18)34(32,33)27-23(30)26-19-10-8-16(2)9-11-19/h5-7,14,16,19H,4,8-13,15H2,1-3H3,(H,25,31)(H2,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXROPCBZLGQMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC(=CC=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea | |
CAS RN |
791104-62-6 |
Source
|
Record name | 1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791104626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((3-(2-(((3-ETHYL-4-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)-3-(TRANS-4-METHYLCYCLOHEXYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757209Q8G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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